

Spectroscopic Analysis of Rengynic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rengynic acid	
Cat. No.:	B2810571	Get Quote

Despite extensive research, detailed experimental spectroscopic data (NMR, IR, MS) for **Rengynic acid** remains largely inaccessible in publicly available literature. **Rengynic acid**, a novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, was first isolated from the seeds of Forsythia suspensa. The primary research article announcing its discovery mentions the use of spectroscopic methods for structure elucidation; however, the specific data and detailed experimental protocols have not been made widely available.

This technical guide, therefore, serves to provide a foundational understanding of the expected spectroscopic characteristics of **Rengynic acid** based on its chemical structure. It also outlines the general experimental protocols typically employed for acquiring such data for a natural product of this class. This information is intended to guide researchers, scientists, and drug development professionals in their own analytical investigations of **Rengynic acid** or structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Rengynic acid**. These predictions are based on the known chemical shifts and fragmentation patterns of similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for Rengynic Acid (in CDCl₃)



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H ₂ '	~ 2.3 - 2.5	d	2H
H1', H4'	~ 3.6 - 3.8	m	2H
Cyclohexyl-H (axial)	~ 1.2 - 1.5	m	4H
Cyclohexyl-H (equatorial)	~ 1.8 - 2.1	m	4H
-OH	Variable	br s	2H
-СООН	> 10	br s	1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Rengynic Acid (in CDCl₃)

Carbon	Predicted Chemical Shift (ppm)
C=O	~ 175 - 180
C1', C4'	~ 68 - 72
C ₂ '	~ 40 - 45
Cyclohexyl-C	~ 30 - 40

Table 3: Predicted IR Spectroscopic Data for Rengynic Acid

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (alcohol)	3200 - 3600	Broad, Strong
O-H (carboxylic acid)	2500 - 3300	Very Broad
C-H (sp³)	2850 - 3000	Medium-Strong
C=O (carboxylic acid)	1700 - 1725	Strong
C-O	1000 - 1300	Medium-Strong



Table 4: Predicted Mass Spectrometry (EI-MS) Data for Rengynic Acid

m/z	Interpretation
[M]+	Molecular Ion
[M-H ₂ O]+	Loss of water
[M-2H ₂ O]+	Loss of two water molecules
[M-COOH]+	Loss of carboxyl group
[M-CH ₂ COOH]+	Loss of acetic acid moiety

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectroscopic data for **Rengynic acid**.

Isolation and Purification of Rengynic Acid

- Extraction: The seeds of Forsythia suspensa would be ground into a fine powder and subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to efficiently extract the polar Rengynic acid.
- Fractionation: The crude extract would then be partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their polarity.
- Chromatography: The fraction containing Rengynic acid would be further purified using chromatographic techniques. This would likely involve column chromatography over silica gel or a similar stationary phase, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A few milligrams of purified **Rengynic acid** would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and transferred to an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences would be used to acquire 1D spectra (¹H and ¹³C). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the dried, purified compound would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum would be collected over the standard mid-IR range (typically 4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: The purified sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) would be a common method to induce fragmentation and provide information about the molecular structure. Electrospray Ionization (ESI) would be suitable for obtaining the molecular ion with minimal fragmentation.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions would be determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution

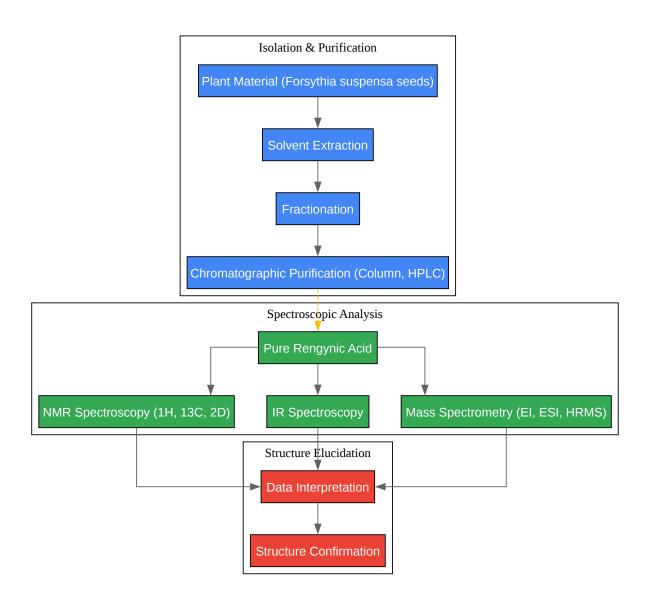


mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like **Rengynic acid** using spectroscopic methods.





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Caption: Workflow for the isolation and spectroscopic characterization of **Rengynic acid**.







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